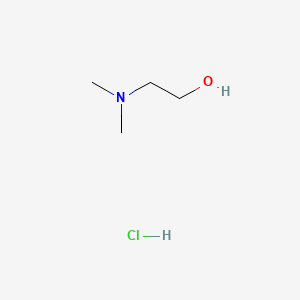

2-(Dimethylamino)ethanol hydrochloride

Descripción general

Descripción

2-(Dimethylamino)ethanol hydrochloride is an organic compound with the molecular formula C4H12ClNO. It is a colorless to pale yellow liquid with a characteristic amine-like odor. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)ethanol hydrochloride typically involves the reaction of dimethylethanolamine with hydrochloric acid. One common method includes the following steps:

Raw Materials: Dimethylethanolamine and hydrochloric acid.

Reaction Conditions: The reaction is carried out at a controlled temperature, often in an ice-water bath to maintain the temperature between 5-15°C.

Procedure: Dimethylethanolamine is slowly added to hydrochloric acid under continuous stirring. The mixture is then allowed to react, forming this compound.

Purification: The product is purified by filtration and drying, resulting in a high-purity compound

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Large-Scale Reactors: Using industrial reactors to handle larger quantities of raw materials.

Temperature Control: Maintaining precise temperature control to ensure consistent product quality.

Purification: Employing advanced filtration and drying techniques to achieve high purity and yield

Análisis De Reacciones Químicas

2-(Dimethylamino)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It participates in substitution reactions, where the dimethylamino group can be replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.

Major Products: The major products depend on the specific reaction conditions and reagents used

Aplicaciones Científicas De Investigación

2-(Dimethylamino)ethanol hydrochloride is an organic compound with the molecular formula C4H12ClNO, appearing as a colorless to pale yellow liquid with an amine-like odor. It is also known as Deanol hydrochloride . This compound has applications in scientific research, chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is used across various scientific disciplines.

Chemistry

- Ligand in Catalysis: It serves as a ligand in various catalytic reactions, such as copper-catalyzed amination of aryl bromides and iodides.

Biology

- Precursor for Synthesis: Utilized as a precursor for synthesizing biologically active compounds and in studying neurotransmitter synthesis.

- Neurotransmitter Production: The presence of this compound in the body may increase the production of acetylcholine, important for brain and nervous system function.

Medicine

- Potential Therapeutic Effects: It has been explored for potential therapeutic effects in conditions such as attention deficit-hyperactivity disorder (ADHD) and Alzheimer’s disease. One study involved a double-blind, placebo-controlled trial of 2-dimethylaminoethanol in patients with moderately severe or severe Alzheimer's disease . It may also have potential in treating tardive dyskinesia.

- Psychoenergizing and Anticonvulsive Action: 2-chlor-4-dimethyl-amidosulfonyl-fenoxyacetate hydrochloride, prepared using N,N-dimethylaminoethanol, has psychoenergizing and anticonvulsive effects .

- Antidepressant Action: It may also have antidepressant action, acting by reducing anxiety and depressant charge, with good results in treating asthenodepressant syndrome, depressant-melancholic hyperthimic syndrome, and depressant syndrome on a preinvolutive base .

- Further Actions: The compound may also have moderate analgesic and antiemetic extra actions that are therapeutically useful, as single medication or in associations .

Industry

- Corrosion Inhibitor: Functions as a corrosion inhibitor . DMAE has been investigated for its role as a corrosion inhibitor in metals exposed to acidic environments and was shown to effectively reduce corrosion rates in stainless steel.

- Anti-Scaling Agent: It may also be used as an anti-scaling agent.

- Additive: It can be used as an additive in paints and coatings.

- Gas Purification: Related compounds are used in gas purification, for example, in the removal of hydrogen sulfide from sour gas streams .

- Curing agent: Dimethylaminoethanol is used as a curing agent for polyurethanes and epoxy resins .

- Flocculating agent: The acrylate ester, dimethylaminoethyl acrylate is used as a flocculating agent .

Mecanismo De Acción

The mechanism of action of 2-(Dimethylamino)ethanol hydrochloride involves its role as a precursor to acetylcholine, a neurotransmitter. It enhances the synthesis of acetylcholine, which plays a crucial role in cognitive functions and muscle control. The compound interacts with cholinergic receptors, influencing various physiological processes .

Comparación Con Compuestos Similares

2-(Diethylamino)ethanol: Similar in structure but with ethyl groups instead of methyl groups.

N,N-Dimethyl-2-aminoethanol: Another closely related compound with similar uses in industrial and research settings.

Uniqueness: 2-(Dimethylamino)ethanol hydrochloride is unique due to its specific balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to act as a precursor for acetylcholine synthesis sets it apart from other similar compounds .

Actividad Biológica

2-(Dimethylamino)ethanol hydrochloride, commonly referred to as DMAE.HCl, is a bifunctional amine that has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of DMAE.HCl, emphasizing its pharmacological effects, mechanisms of action, and safety profile based on various studies and assessments.

Chemical Structure and Properties

- Molecular Formula : CHClN\O

- Appearance : Colorless viscous liquid with a fishlike odor.

- Functional Groups : Contains both a tertiary amine and a primary alcohol group, enhancing its chemical reactivity.

Biological Activities

DMAE.HCl has been studied for several biological activities, including:

-

Cognitive Enhancement :

- DMAE is believed to enhance cognitive function by increasing acetylcholine levels in the brain, which is crucial for memory and learning. A study indicated that DMAE administration resulted in improved cognitive performance in aged rats.

- Antidepressant Effects :

-

Corrosion Inhibition :

- Beyond its biological implications, DMAE has been investigated for its role as a corrosion inhibitor in metals exposed to acidic environments. Studies indicated that it effectively reduced corrosion rates in stainless steel.

The mechanisms through which DMAE exerts its effects are multifaceted:

- Protein Methylation : DMAE may influence protein methyltransferases (PMTs), impacting gene expression and cellular signaling pathways .

- Neurotransmitter Modulation : By increasing acetylcholine availability, DMAE enhances synaptic transmission, which is vital for cognitive functions.

Safety Profile

The safety of DMAE.HCl has been assessed through various toxicological studies:

- Acute Toxicity : The estimated LD50 in rats is approximately 1183 mg/kg body weight, indicating moderate toxicity upon acute exposure .

- Skin Sensitization : At concentrations above 10%, DMAE can act as a skin sensitizer; however, it shows no significant genotoxicity or reproductive toxicity based on available data .

Case Studies

Several case studies have highlighted the therapeutic potential of DMAE:

- Cognitive Function in Elderly Patients : A clinical trial involving elderly participants demonstrated that supplementation with DMAE led to significant improvements in memory recall and cognitive flexibility compared to placebo groups.

- Anxiety Reduction : In another study focusing on patients with generalized anxiety disorder, those treated with DMAE reported reduced anxiety levels and improved overall mood after four weeks of treatment .

Comparative Analysis

The following table compares this compound with related compounds regarding their biological activities:

| Compound Name | Type | Key Characteristics |

|---|---|---|

| 2-(Dimethylamino)ethanol HCl | Bifunctional amine | Cognitive enhancement; antidepressant effects |

| Ethanolamine | Primary amine | Used in detergents; less potent than DMAE |

| Choline | Quaternary ammonium | Essential nutrient; involved in neurotransmission |

| N,N-Dimethylglycine | Amino acid derivative | Supports methylation processes; used in supplements |

Propiedades

IUPAC Name |

2-hydroxyethyl(dimethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-5(2)3-4-6;/h6H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHSJERLYWNLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+](C)CCO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2498-25-1 | |

| Record name | Dimethylaminoethanol-hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.